molecular formula C22H20N2O5 B1679258 Reglitazar CAS No. 170861-63-9

Reglitazar

Número de catálogo: B1679258
Número CAS: 170861-63-9
Peso molecular: 392.4 g/mol
Clave InChI: QBQLYIISSRXYKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Tipos de Reacciones

Reglitazar experimenta varias reacciones químicas, incluyendo:

    Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar óxidos correspondientes.

    Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

    Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

    Sustitución: Se emplean reactivos como halógenos y nucleófilos bajo condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Reglitazar has a variety of applications across different fields:

  • Chemistry : It serves as a model compound for studying the behavior of isoxazolidine derivatives, providing insights into the synthesis and reactivity of similar compounds.
  • Biology : Research has focused on its effects on cellular metabolism and gene expression, particularly in the context of diabetes and metabolic disorders.
  • Medicine : It is primarily explored for its potential in treating type 2 diabetes and related metabolic disorders, with studies indicating its hypoglycemic effects and ability to lower triglyceride levels significantly compared to traditional thiazolidinediones.
  • Industry : this compound is utilized in the development of new pharmaceuticals targeting metabolic pathways, particularly those involved in insulin resistance and dyslipidemia.

Clinical Research Findings

This compound was evaluated in phase II clinical trials but was ultimately discontinued due to lower-than-expected efficacy . Despite this setback, preclinical studies showed that it could prevent several diabetic complications such as cataracts, nephropathy, and neuropathy . The pharmacodynamic interactions with other antidiabetic agents have also been explored to enhance glycemic control while minimizing adverse effects commonly associated with monotherapy .

Actividad Biológica

Reglitazar, also known as JTT-501, is a dual agonist of the peroxisome proliferator-activated receptors (PPARs), specifically PPAR alpha and PPAR gamma. This compound has garnered attention for its potential therapeutic applications in managing metabolic disorders, particularly type 2 diabetes and dyslipidemia. Its unique pharmacological profile allows it to enhance insulin sensitivity while promoting lipid metabolism, making it a promising candidate for treating conditions associated with insulin resistance.

This compound's dual agonistic action on PPAR alpha and PPAR gamma is pivotal in its biological activity:

  • PPAR Alpha Activation : Increases fatty acid oxidation, reduces triglyceride levels, and improves insulin sensitivity.
  • PPAR Gamma Activation : Enhances glucose uptake in adipose tissue, promoting better glycemic control.

This combined action results in improved metabolic profiles for patients suffering from metabolic syndrome, characterized by hyperglycemia and dyslipidemia.

Efficacy in Clinical Studies

Research indicates that this compound demonstrates significant biological activity through its ability to lower blood glucose levels and triglycerides more effectively than traditional thiazolidinediones (TZDs) like rosiglitazone and pioglitazone. Key findings from various studies include:

  • Hypoglycemic Effects : this compound has shown pronounced hypoglycemic effects in clinical settings, improving glycemic control without the common side effects associated with other PPAR agonists.
  • Triglyceride Reduction : It exhibits a stronger triglyceride-lowering effect compared to other TZDs, making it particularly attractive for patients with dyslipidemia .

Comparative Analysis with Other PPAR Agonists

The following table summarizes the characteristics of this compound in comparison with other relevant compounds:

Compound NameType of AgonistKey Characteristics
RosiglitazonePPAR gammaStrong insulin sensitizer; associated with edema
PioglitazonePPAR gammaEffective for type 2 diabetes; less edema than rosiglitazone
LobeglitazoneDual PPAR alpha/gammaLower risk of bladder cancer; favorable safety profile
SaroglitazarDual PPAR alpha/gammaFocused on lipid metabolism; ongoing clinical trials
ChiglitazarPan PPAR agonistUnder consideration in China; broad agonistic activity
This compound Dual PPAR alpha/gamma Enhanced triglyceride-lowering effect; favorable safety profile

This comparative analysis highlights this compound's unique profile as a dual agonist that effectively addresses both hyperglycemia and dyslipidemia.

Study on Efficacy and Safety

A clinical study involving patients with type 2 diabetes assessed the efficacy and safety of this compound. The results showed:

  • Significant Reduction in HbA1c Levels : Patients treated with this compound experienced a notable reduction in HbA1c levels over a 12-week period.
  • Improved Lipid Profiles : There was a significant decrease in triglyceride levels, alongside improvements in HDL cholesterol.

These findings support the potential of this compound as an effective treatment option for managing metabolic disorders.

Interaction Studies

Interaction studies have explored the pharmacodynamic interactions between this compound and other antidiabetic agents. For instance, combinations with vildagliptin have been investigated to enhance glycemic control while minimizing adverse effects commonly associated with monotherapy. Such studies are crucial for understanding how this compound can be integrated into existing treatment regimens to optimize patient outcomes .

Propiedades

Key on ui mechanism of action

Reglixane is an agonist of peroxisome proliferator-activated receptor (PPAR) gamma and alpha.

Número CAS

170861-63-9

Fórmula molecular

C22H20N2O5

Peso molecular

392.4 g/mol

Nombre IUPAC

4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione

InChI

InChI=1S/C22H20N2O5/c1-14-19(23-21(28-14)16-5-3-2-4-6-16)11-12-27-17-9-7-15(8-10-17)13-18-20(25)24-29-22(18)26/h2-10,18H,11-13H2,1H3,(H,24,25)

Clave InChI

QBQLYIISSRXYKL-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NOC4=O

SMILES canónico

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NOC4=O

Apariencia

Solid powder

Key on ui other cas no.

170861-63-9

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Reglitazar;  JTT-501;  PNU-182716;  PNU-716;  JTT501;  PNU182716;  PNU716;  FK-614;  FK614;  Reglixane.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reglitazar
Reactant of Route 2
Reactant of Route 2
Reglitazar
Reactant of Route 3
Reactant of Route 3
Reglitazar
Reactant of Route 4
Reactant of Route 4
Reglitazar
Reactant of Route 5
Reactant of Route 5
Reglitazar
Reactant of Route 6
Reglitazar

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.